ChEs/MAOs-IN-1, also known as Compound 4i, is a synthetic compound identified as a dual inhibitor of cholinesterases and monoamine oxidases. This compound is particularly relevant in the context of neurodegenerative diseases, as it targets key enzymes involved in neurotransmitter regulation. The development of ChEs/MAOs-IN-1 is part of ongoing research aimed at finding effective treatments for conditions such as Alzheimer's disease, where cholinesterase activity is often disrupted.
ChEs/MAOs-IN-1 was synthesized through a series of chemical reactions involving coumarin derivatives and other organic compounds. The compound's synthesis and characterization have been documented in scientific literature, highlighting its potential efficacy against specific enzymatic targets related to neurodegeneration .
ChEs/MAOs-IN-1 falls under the category of small molecule inhibitors, specifically targeting:
The synthesis of ChEs/MAOs-IN-1 involves several steps:
The synthetic route is characterized by the use of specific reagents and conditions:
ChEs/MAOs-IN-1 features a complex molecular structure derived from coumarin, which includes:
The molecular formula and weight, along with structural representations, are crucial for understanding the compound's reactivity and interactions with biological targets. Specific structural data can be derived from techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
ChEs/MAOs-IN-1 undergoes various chemical reactions that are essential for its activity:
Quantitative measures such as IC50 values indicate the concentration required to inhibit 50% of enzyme activity. For ChEs/MAOs-IN-1, reported IC50 values are 0.048 μM for cholinesterases and 0.89 μM for monoamine oxidases, demonstrating its high potency .
The mechanism of action involves competitive inhibition where ChEs/MAOs-IN-1 competes with natural substrates for binding sites on the target enzymes. This leads to a decrease in the breakdown of acetylcholine and other neurotransmitters, thus enhancing their availability in synaptic clefts.
Experimental studies have shown that structural modifications can lead to variations in binding affinity and selectivity towards cholinesterases versus monoamine oxidases, providing insights into optimizing compound efficacy .
ChEs/MAOs-IN-1 exhibits characteristics typical of organic compounds:
Key chemical properties include:
Relevant data on melting point, boiling point, and solubility can be found in detailed chemical databases or experimental reports.
ChEs/MAOs-IN-1 has potential applications in:
The dual inhibition profile makes ChEs/MAOs-IN-1 particularly interesting for further exploration in neuropharmacology, aiming to provide therapeutic benefits while minimizing side effects associated with existing treatments .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4